2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol
Description
Properties
CAS No. |
93940-10-4 |
|---|---|
Molecular Formula |
C9H22N2O2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[1,3-bis(dimethylamino)propan-2-yloxy]ethanol |
InChI |
InChI=1S/C9H22N2O2/c1-10(2)7-9(8-11(3)4)13-6-5-12/h9,12H,5-8H2,1-4H3 |
InChI Key |
MLNYDAYLTYEMME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CN(C)C)OCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Process:
Key Parameters:
- Reaction Temperature: Typically between 40°C and 150°C.
- Pressure: Operates under reduced pressure, ranging from 5 to 1050 mbar (preferably 10–150 mbar).
- Purification: Fractional distillation is used to separate the desired product from impurities like N,N-dimethylethanolamine.
Synthesis Using Diethylene Glycolamine and Formaldehyde
This method employs diethylene glycolamine, paraformaldehyde, and formic acid as starting materials.
Reaction Steps:
- Initial Reaction:
- Combine diethylene glycolamine (0.6 mol) with paraformaldehyde (1.2 mol) in a flask.
- Stir for 30 minutes at room temperature.
- Formic Acid Addition:
- Add formic acid (88%, 1.2 mol) dropwise while maintaining a temperature of 100–110°C.
- Continue the reaction for approximately 1 hour.
- Reduced Pressure Distillation:
- Remove volatile components under vacuum at a kettle temperature of ~80°C.
- Final Purification:
- Distill the product at a specific boiling point (121°C) under reduced pressure to isolate the compound.
Key Parameters:
Fractional Distillation for Purification
Fractional distillation plays a critical role in obtaining high-purity products from crude reaction mixtures.
Procedure:
- The crude mixture, containing byproducts like glycol and dimethylethanolamine, is subjected to fractional distillation.
- Conditions:
- Bottom temperature: 135–235°C (preferably around 170–200°C).
- Pressure: Reduced pressure (e.g., ~500 mbar).
- Columns with structured packing or random packing are used to enhance separation efficiency.
Advantages:
- Removes color impurities and stabilizes the final product.
- Achieves high recovery rates (~82%) based on crude material.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Scientific Research Applications
Chemical Synthesis
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol serves as a building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in developing new compounds and materials.
Biochemical Analysis
The compound has been utilized in biochemical studies to interact with enzymes and proteins, influencing their activity. It has been shown to aid in the preparation of iron clusters used in catalysis and other biochemical processes.
Carbon Dioxide Absorption
Research indicates that this compound can absorb carbon dioxide effectively, making it a candidate for applications aimed at reducing greenhouse gas emissions. Studies have developed semi-empirical models to predict its equilibrium solubility in aqueous solutions .
Surfactants and Corrosion Inhibitors
Due to its surfactant properties, the compound is extensively used in formulations aimed at enhancing the stability of emulsions and dispersions. It has also been evaluated as a corrosion inhibitor in oilfield applications against sulfate-reducing microorganisms .
Pharmaceuticals
As a precursor for pharmaceutical synthesis, this compound is involved in creating active pharmaceutical ingredients (APIs). Its structural similarity to acetylcholine precursors allows it to influence biological pathways relevant to drug development .
Industrial Applications
| Application Area | Description |
|---|---|
| Surfactants | Used in personal care products and industrial formulations for emulsification. |
| Catalysts | Acts as a catalyst in polyurethane production and other chemical reactions. |
| Plasticizers | Enhances flexibility and durability in polymer products. |
| Process Regulators | Utilized in various manufacturing processes to control reaction conditions. |
Case Study 1: Carbon Dioxide Absorption
A study conducted on the absorption characteristics of this compound demonstrated its effectiveness in capturing CO₂ from gas streams. The modified semi-empirical model provided insights into optimizing conditions for maximum absorption efficiency .
Case Study 2: Surfactant Efficacy
In an evaluation of surfactant formulations containing this compound, researchers found that it significantly improved the stability of emulsions compared to traditional surfactants. This property is particularly beneficial for formulations used in personal care products .
Toxicity and Safety Considerations
The toxicity profile of this compound indicates that it can cause skin irritation and eye damage upon contact. Proper handling procedures must be followed to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-(dimethylamino)ethoxy)ethanol (DMAEE) and related ethanolamine derivatives, focusing on structural features, synthesis, and applications:
Key Structural and Functional Differences:
Synthetic Routes: Alkylation dominates the synthesis of dimethylaminoethoxy derivatives (e.g., ), while esterification () or direct amine-oxide reactions () are used for related compounds.
Biological Relevance: Dimethylaminoethoxy groups are critical in drugs like droloxifene () and ERRγ inverse agonists (), where they improve pharmacokinetics and target engagement .
Physicochemical Properties: DMAEE and DMEA are polar, water-miscible liquids, whereas 2-(2-methoxyethoxy)ethanol is less polar, making it a better solvent for hydrophobic systems .
Biological Activity
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol, commonly referred to as DMAEE, is a polyfunctional organic compound notable for its diverse biological activities and applications. This article explores its chemical properties, biological effects, toxicity, and potential applications in various fields.
Chemical Structure and Properties
DMAEE has the molecular formula CHNO and a molecular weight of 149.2 g/mol. The compound features a dimethylamino group, an ethoxy group, and an ethanol backbone, contributing to its amphipathic nature. This structure enhances its solubility in both polar and non-polar environments, making it suitable for various applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 149.2 g/mol |
| Density | 0.954 g/mL at 25 °C |
| Boiling Point | ~230 °C |
| Melting Point | ~-40 °C |
Biological Activity
1. Antimicrobial Properties
DMAEE has been evaluated for its antimicrobial activity, particularly as a biocide in oilfield applications. Its effectiveness against sulfate-reducing microorganisms is significant due to the compound's surfactant properties. Studies have shown that DMAEE can inhibit the growth of various bacteria, which is crucial for maintaining the integrity of oil extraction processes .
2. Absorption of Greenhouse Gases
Research indicates that DMAEE can absorb carbon dioxide, positioning it as a potential agent in mitigating greenhouse gas emissions. This property stems from its weak basicity and ability to interact with carbon dioxide molecules effectively .
3. Toxicity Studies
The toxicity profile of DMAEE has been extensively studied. A notable study involved a repeated cutaneous toxicity assessment in rabbits, where various concentrations of DMAEE were applied. Results showed no significant clinical signs or adverse effects on body weight across the tested concentrations (0, 50, 250, and 500 mg/kg) . This suggests a relatively safe profile when used in controlled environments.
Case Studies
Case Study 1: Cutaneous Toxicity Assessment
A study published in Food and Chemical Toxicology examined the cutaneous toxicity of DMAEE in New Zealand White rabbits over nine days. The study concluded that DMAEE did not produce significant adverse effects at the tested doses, indicating its potential safety for topical applications .
Case Study 2: Biocidal Efficacy
In another investigation focusing on oilfield applications, DMAEE was tested for its efficacy as a biocide against sulfate-reducing bacteria (SRB). The results demonstrated that formulations containing DMAEE significantly reduced SRB populations, highlighting its utility in preventing biofouling and corrosion in oil extraction systems .
Applications
DMAEE's unique properties allow it to be utilized across various sectors:
- Surfactants: Used in formulations for personal care products and industrial applications due to its emulsifying capabilities.
- Corrosion Inhibitors: Effective in oilfield applications to prevent microbial-induced corrosion.
- Environmental Applications: Potential use in carbon capture technologies due to its ability to absorb CO.
Q & A
Advanced Research Question
- Molecular docking simulations : Predict binding affinities to receptors (e.g., GPCRs) using software like AutoDock Vina, validated by in vitro assays .
- Fluorescence quenching assays : Monitor membrane permeability by incorporating fluorescent probes (e.g., dansyl derivatives) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized lipid bilayers or receptor proteins .
Data Validation : Cross-reference computational predictions with experimental results (e.g., IC values from competitive binding assays) .
How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
Q. Data Contradiction Analysis
- Systematic validation : Replicate experiments under standardized conditions (pH 7.4 buffer, 25°C) to assess solubility and hydrolytic stability .
- Reference standards : Compare against pharmacopeial-grade reagents (e.g., USP/EP) for consistency in polarity and partition coefficients (logP) .
- Instrument calibration : Use NIST-traceable methods for thermal stability analysis (e.g., DSC/TGA) to resolve discrepancies in decomposition temperatures .
Critical Consideration : Document solvent purity and storage conditions (e.g., inert atmosphere), as oxidation or hygroscopicity may alter properties .
What strategies ensure biocompatibility when incorporating this compound into drug delivery systems?
Advanced Application Question
- Nanocarrier formulation : Use solvent evaporation or microemulsion techniques to encapsulate the compound in PLGA nanoparticles .
- Cytotoxicity screening : Conduct MTT assays on HEK-293 or HepG2 cells to establish safe concentration thresholds (<100 µM) .
- In vivo compatibility : Assess acute toxicity in rodent models (OECD Guideline 423) and monitor hepatic/kidney function biomarkers .
Safety Compliance : Adhere to GHS guidelines for handling hygroscopic or irritant intermediates (e.g., PPE, fume hoods) .
Which analytical methods are most effective for quantifying trace impurities during quality control?
Method Development Question
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect impurities at ppm levels using C18 columns and ESI ionization .
- Gas Chromatography (GC-MS) : Identify volatile byproducts (e.g., residual dimethylamine) with DB-5MS columns .
- Validation protocols : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), LOD/LOQ, and precision (%RSD < 2%) .
Cross-verification : Compare results against synthetic impurities (e.g., chlorinated derivatives) using reference spectra .
How can computational modeling aid in predicting the compound’s reactivity in novel synthetic pathways?
Advanced Computational Question
- DFT calculations : Optimize transition states for nucleophilic substitutions at B3LYP/6-31G* level to predict regioselectivity .
- Reaxys/Scifinder : Mine analogous reactions (e.g., ethoxylation of tertiary amines) to design feasible routes .
- Machine learning : Train models on reaction databases (e.g., Pistachio) to recommend catalysts or solvent systems .
Limitation Note : Validate in silico predictions with small-scale exploratory reactions (mg quantities) .
What are the challenges in scaling up the synthesis from lab to pilot plant?
Process Engineering Question
- Heat dissipation : Use jacketed reactors to manage exothermic reactions (e.g., ethoxylation) and avoid thermal runaway .
- Purification : Replace column chromatography with distillation or recrystallization for cost-effective isolation .
- Regulatory compliance : Ensure waste streams (e.g., chlorinated solvents) meet EPA guidelines via GC-MS monitoring .
Case Study : Adapt membrane separation technologies (e.g., nanofiltration) to recover unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
